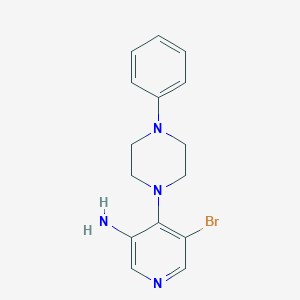
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C16H19BrN4 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 1-(3-amino-5-bromo-4-pyridyl)piperazine with a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
- 3-Pyridinamine, 5-bromo-4-(4-(4-methylphenyl)-1-piperazinyl)-
Comparison: 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Similar compounds may have different substitution patterns, leading to variations in their reactivity and biological activities.
Propriétés
Numéro CAS |
14549-62-3 |
|---|---|
Formule moléculaire |
C15H17BrN4 |
Poids moléculaire |
333.23 g/mol |
Nom IUPAC |
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2 |
Clé InChI |
WTUPIFDULMNGBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
Key on ui other cas no. |
14549-62-3 |
Synonymes |
5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















